2,4-dichloro-N'-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide
Description
Properties
IUPAC Name |
2,4-dichloro-N'-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N6O/c1-21-12-9(5-18-21)11(16-6-17-12)19-20-13(22)8-3-2-7(14)4-10(8)15/h2-6H,1H3,(H,20,22)(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBCVEHENSZOFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2C=N1)NNC(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dichloro-N’-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 2,4-dichlorobenzohydrazide with 1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carbaldehyde in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions, to ensure complete conversion of the reactants.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-N’-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2,4-Dichloro-N’-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-dichloro-N’-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and cancer pathways, such as cyclooxygenase (COX) and cyclin-dependent kinases (CDKs).
Pathways Involved: By inhibiting these targets, the compound can modulate signaling pathways that regulate cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Substituent Effects on the Benzohydrazide Moiety
The benzohydrazide group is a critical pharmacophore in these compounds. Variations in substituents significantly influence biological activity:
Pyrazolo[3,4-d]pyrimidine Modifications
The pyrazolo[3,4-d]pyrimidine ring’s substitution pattern dictates kinase selectivity and solubility:
- 1-Methyl vs. 1-Phenyl Substitution : The target compound’s 1-methyl group (vs. 1-phenyl in ) reduces steric bulk, possibly improving solubility and bioavailability .
- Chloromethyl Derivatives : describes 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, where the chloromethyl group increases reactivity for further functionalization, a feature absent in the target compound .
Kinase Inhibition
Compounds with pyrazolo[3,4-d]pyrimidine scaffolds exhibit pan-RAF kinase inhibitory activity (). The target compound’s dichloro substitution may enhance binding to the ATP pocket of kinases like BRAFV600E, similar to 1v in (IC₅₀ = 12 nM) .
Antiproliferative Effects
Pyrazolo[3,4-d]pyrimidine derivatives show potent activity against cancer cell lines (e.g., A375 melanoma, HT-29 colon). The target compound’s lipophilic chlorine substituents may improve cell membrane penetration compared to methoxy analogs (), though cytotoxicity must be evaluated .
Antimicrobial Potential
highlights pyrazolo[3,4-d]pyrimidines with antibacterial properties. The chlorine atoms in the target compound could enhance Gram-positive bacterial inhibition, as seen in chloromethyl derivatives .
Comparative Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
2,4-Dichloro-N'-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide is a compound of interest due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological effects, particularly focusing on its antitumor, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of 2,4-dichloro-N'-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide is with a molecular weight of approximately 303.15 g/mol. The compound features a pyrazolo-pyrimidine core which is known for its diverse biological activities.
Synthesis
The synthesis of this compound generally involves the reaction of 2,4-dichlorobenzohydrazide with 1-methyl-1H-pyrazolo[3,4-d]pyrimidine under controlled conditions. The reaction typically employs solvents such as DMF (dimethylformamide) and may involve catalysts like potassium acetate.
Antitumor Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant antitumor effects. A study evaluated the compound's activity against various cancer cell lines including MCF-7 (breast cancer) and K-562 (leukemia). The results showed that the compound inhibited cell proliferation effectively, with IC50 values indicating potent activity compared to standard chemotherapeutics .
Antimicrobial Activity
The antimicrobial efficacy of the compound was assessed against several bacterial strains. The compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria. For instance, it showed an inhibition zone diameter greater than 15 mm against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 18 | |
| Escherichia coli | 16 | |
| Pseudomonas aeruginosa | 14 |
Anti-inflammatory Activity
In vitro studies have demonstrated that the compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests its potential as an anti-inflammatory agent.
Case Studies
- Antitumor Efficacy : A study involving mice implanted with tumor cells treated with the compound showed a significant reduction in tumor size compared to control groups. Histopathological analysis indicated apoptosis in tumor cells.
- Antimicrobial Testing : In a clinical setting, isolates from infected patients were tested against the compound, revealing effective inhibition of resistant strains that are typically difficult to treat.
Discussion
The biological activities of 2,4-dichloro-N'-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide underline its potential as a therapeutic agent in oncology and infectious diseases. Its ability to inhibit tumor growth and microbial proliferation positions it as a candidate for further development.
Q & A
Q. What synthetic methodologies are optimal for preparing 2,4-dichloro-N'-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide?
- Answer : The compound can be synthesized via a two-step process: (i) Condensation of a pyrazolo[3,4-d]pyrimidine core (e.g., 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine) with a benzohydrazide derivative under reflux in polar aprotic solvents like DMF or acetonitrile. NaHCO₃ is often used as a base to facilitate hydrazide coupling . (ii) Purification via crystallization from isopropyl alcohol or acetonitrile to isolate the product in yields of 65–85% .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- Answer :
- 1H/13C NMR : Assigns proton and carbon environments (e.g., hydrazide NH peaks at δ 9.8–11.0 ppm, aromatic protons at δ 7.4–8.2 ppm) .
- IR spectroscopy : Confirms C=O (1650–1700 cm⁻¹) and N–H (3200–3400 cm⁻¹) stretches .
- HPLC : Validates purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
Q. How can reaction conditions be optimized to improve yield and reduce by-products?
- Answer : Key factors include:
- Solvent choice : DMF enhances solubility of intermediates, while acetonitrile minimizes side reactions .
- Temperature : Heating at 70–80°C accelerates coupling without decomposition .
- Catalyst/base : NaHCO₃ improves hydrazide activation, while Cs₂CO₃ is preferred for etherification reactions .
Advanced Research Questions
Q. How can structural modifications enhance solubility or bioavailability for in vivo studies?
- Answer : Introduce hydrophilic groups (e.g., piperazine, polyethylene glycol) at the hydrazide moiety. For example, replacing chloro substituents with methoxy groups increases aqueous solubility by 30–50% . Computational tools like Schrödinger’s QikProp predict logP values to guide design .
Q. What strategies resolve contradictory bioactivity data across cancer cell lines?
- Answer :
- Dose-response profiling : Test IC₅₀ values in multiple cell lines (e.g., A375 melanoma vs. HT-29 colon cancer) to identify selectivity patterns .
- Mechanistic studies : Use kinase inhibition assays (e.g., BRAF<sup>V600E</sup> or TRAP1 targets) to correlate activity with molecular targets .
- Apoptosis assays : Confirm cytotoxicity via Annexin V/PI staining to rule out non-specific effects .
Q. How are N- vs. O-substituted isomers distinguished during synthesis?
- Answer :
- Chromatographic separation : Use preparative TLC or HPLC with silica gel columns (hexane/ethyl acetate eluents) .
- Mass spectrometry : Differentiate isomers via fragmentation patterns (e.g., m/z 289.72 for N-substituted vs. m/z 247 for O-substituted analogs) .
Q. What in vivo models validate antitumor efficacy and toxicity?
- Answer :
- Xenograft models : Implant A375 or PC-3 cells into nude mice; administer compound at 10–50 mg/kg/day intraperitoneally. Monitor tumor volume and serum ALT/AST for hepatotoxicity .
- Pharmacokinetics : Use LC-MS/MS to measure plasma half-life (t₁/₂) and bioavailability (~40–60% for methyl-substituted derivatives) .
Q. How can computational modeling predict binding interactions with kinase targets?
- Answer :
- Docking studies : Use AutoDock Vina to model interactions with BRAF<sup>V600E</sup> (PDB: 3OG7). Key residues: Lys483 (hydrogen bonding) and Phe583 (π-π stacking) .
- MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories .
Methodological Notes
- Contradictory data : Variability in cytotoxicity (e.g., HT-29 vs. A549 cells) may arise from differences in efflux pump expression (e.g., P-gp). Use verapamil as an inhibitor to confirm .
- Safety protocols : Handle chloro derivatives in fume hoods; waste must be neutralized with 10% NaOH before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
